molecular formula C19H30N4O2 B4588431 5-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide

5-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide

Cat. No.: B4588431
M. Wt: 346.5 g/mol
InChI Key: CJHQTMZJAYNKCN-UHFFFAOYSA-N
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Description

5-N-[1-(2-bicyclo[221]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide is a complex organic compound with a unique structure that includes a bicyclic heptane ring and a pyrazole core

Scientific Research Applications

5-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic heptane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the pyrazole core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone.

    Functionalization of the pyrazole ring:

    Amidation: The final step involves the formation of the carboxamide groups through a reaction with an amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides for alkylation reactions, and halogenating agents for halogenation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulating receptor activity: Acting as an agonist or antagonist.

    Altering signaling pathways: Affecting downstream molecular events.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide is unique due to its bicyclic heptane ring and pyrazole core, which confer specific chemical properties and potential biological activities not found in simpler compounds.

Properties

IUPAC Name

5-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-5-23(6-2)19(25)16-11-17(22(4)21-16)18(24)20-12(3)15-10-13-7-8-14(15)9-13/h11-15H,5-10H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHQTMZJAYNKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NN(C(=C1)C(=O)NC(C)C2CC3CCC2C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide
Reactant of Route 2
Reactant of Route 2
5-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide
Reactant of Route 3
5-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide
Reactant of Route 5
Reactant of Route 5
5-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide
Reactant of Route 6
Reactant of Route 6
5-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide

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